2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of the compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria.
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan. As a result, the bacterial cell wall cannot form properly, which leads to the death of the bacteria.
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption of the pathway leads to the death of the bacteria, as they are unable to maintain their structural integrity.
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For example, it has demonstrated inhibitory potential against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans .
Biochemical Analysis
Biochemical Properties
The compound 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction with AChE suggests that the compound could potentially be used in the treatment of neurological disorders where AChE is implicated .
Cellular Effects
In terms of cellular effects, the compound’s interaction with AChE can influence cell signaling pathways, particularly those involving cholinergic neurotransmission . This can have downstream effects on gene expression and cellular metabolism, potentially altering cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with AChE, leading to inhibition of the enzyme . This can result in changes in gene expression related to cholinergic neurotransmission .
Metabolic Pathways
Given its interaction with AChE, it’s likely that it could influence pathways involving cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the use of acetonitrile as a solvent, with reagents such as 4-mercaptopyridine, DIEA (N,N-diisopropylethylamine), and potassium iodide. The reaction is carried out at elevated temperatures, often around 110°C, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce new substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the benzothiazole ring .
Scientific Research Applications
2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer properties.
4-methoxyphenylthiazole: Studied for its enzyme inhibitory activities.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one stands out due to its unique combination of a benzothiazole core with a methoxyphenyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZPFNUBYQIFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.